![molecular formula C19H18N4O3 B2959638 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172717-47-3](/img/structure/B2959638.png)
5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- A study by Bektaş et al. (2007) involves the synthesis of novel derivatives related to 1,2,4-triazole compounds, which were screened for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Inhibitors Against Caspase-3
- Jiang and Hansen (2011) synthesized disubstituted 1,2,3-triazoles, including variants similar to the compound , as potent inhibitors against caspase-3, which play a significant role in apoptosis. The study found two triazoles with competitive inhibitory mechanisms against caspase-3 (Jiang, Y., & Hansen, T. V., 2011).
Synthesis of Partially Hydrogenated Compounds
- Research by Lipson et al. (2006) on the synthesis of partially hydrogenated compounds like pyrazolo[3,4-b]quinolinones, involving reactions with aromatic aldehydes and dimedone, provides insights into chemical processes related to compounds like 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione (Lipson, V. V., Shirobokova, M., Shishkin, O. V., & Shishkina, S., 2006).
π-Hole Tetrel Bonding Interactions
- A 2020 study by Ahmed et al. reported the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including α-ketoester functionality and phenyl substituents. The study focused on the π-hole tetrel bonding interactions in these compounds (Ahmed, M. N., Yasin, K. A., Aziz, S., Khan, S., Tahir, M., Gil, D. M., & Frontera, A., 2020).
Synthesis of Dihydropyrrolo[3,4-d][1,2,3]triazoles
- Dürüst et al. (2012) conducted a study on the synthesis of novel oxadiazolyl pyrrolo triazole diones, which exhibited anti-protozoal and anti-cancer activities. This showcases the potential biological and pharmacological applications of similar compounds (Dürüst, Y., Karakuş, H., Kaiser, M., & Taşdemir, D., 2012).
Antifungal Compound: Solubility Thermodynamics
- A 2020 study by Volkova et al. examined a novel 1,2,4-triazole class compound for its antifungal properties, focusing on solubility thermodynamics and partitioning in biologically relevant solvents. This kind of research is crucial for understanding the pharmaceutical applications of such compounds (Volkova, T., Levshin, I., & Perlovich, G., 2020).
Propriétés
IUPAC Name |
5-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11-7-12(2)9-14(8-11)22-18(24)16-17(19(22)25)23(21-20-16)13-5-4-6-15(10-13)26-3/h4-10,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDTASWZUTCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

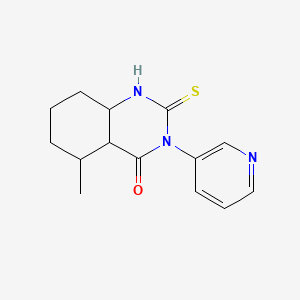
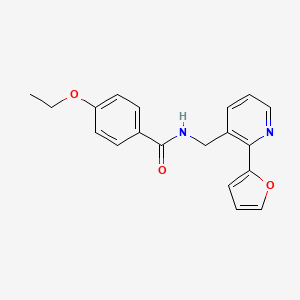
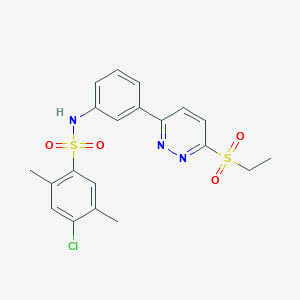
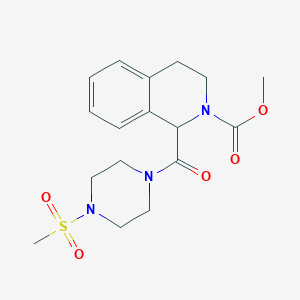
![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959565.png)
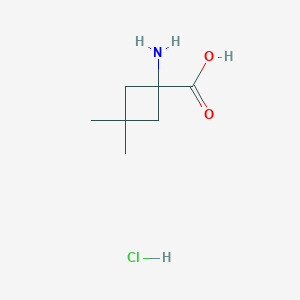
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)
![1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2959570.png)
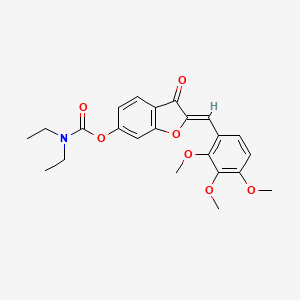
![1-phenyl-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959572.png)
![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)
![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)